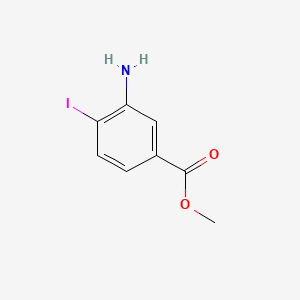

Methyl 3-amino-4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEBNIVVLJEIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616435 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412947-54-7 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-amino-4-iodobenzoate, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds. This document details its physicochemical properties, outlines a reliable synthetic route with experimental protocols, and illustrates the synthetic workflow.

Physicochemical and Spectroscopic Properties

This compound is a stable crystalline solid. Its key properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₈INO₂ | [1][2] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Pale-yellow to yellow to brown solid | [2] |

| Melting Point | 130-140 °C | [2] |

| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C, protect from light. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 4-iodobenzoate. The process involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

Caption: A two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate

This step involves the electrophilic nitration of methyl 4-iodobenzoate. The iodine atom is an ortho-, para-director; however, due to steric hindrance from the iodine atom, nitration occurs preferentially at the position meta to the ester group.

Materials and Reagents:

-

Methyl 4-iodobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethyl Acetate

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in concentrated sulfuric acid at 0 °C (ice bath).[3]

-

Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[3]

-

Gently warm the mixture to 40 °C and continue stirring for an additional hour.[3]

-

Pour the resulting orange solution into a beaker containing crushed ice (e.g., 100 g).[3]

-

Add ethyl acetate (e.g., 200 mL) to the beaker and stir vigorously for 30 minutes.[3]

-

If a solid precipitate forms, filter the mixture.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous phase with an additional portion of ethyl acetate (e.g., 200 mL).[3]

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodo-3-nitrobenzoate as a yellow solid.[3]

-

The crude product can be purified by silica gel column chromatography if necessary.[3]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group in methyl 4-iodo-3-nitrobenzoate to an amino group using iron powder in an acidic medium.

Materials and Reagents:

-

Methyl 4-iodo-3-nitrobenzoate

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Iron Powder

-

Ethyl Acetate

-

Potassium Carbonate Solution

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

In a round-bottom flask, dissolve methyl 4-iodo-3-nitrobenzoate (e.g., 2.0 g, 6.50 mmol) in a mixture of anhydrous ethanol (e.g., 25 mL) and glacial acetic acid (e.g., 15 mL).[3]

-

Add iron powder (e.g., 3.6 g, 65.0 mmol) to the solution.[3]

-

Heat the reaction mixture and maintain it at reflux for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of silica gel, washing the filter cake with ethanol.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate under reduced pressure to obtain this compound as a white solid. The reported yield for this step is approximately 88%.[3]

Logical Relationship Diagram

The synthesis of this compound is a standard example of electrophilic aromatic substitution followed by a reduction. The directing effects of the substituents on the benzene ring are key to the regioselectivity of the nitration step.

Caption: Factors influencing the regioselective nitration step.

Applications

This compound serves as an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[3] Its bifunctional nature, possessing an amino group and an iodo-substituent on a benzoate scaffold, makes it a versatile building block for the construction of more complex molecules, particularly heterocyclic compounds and other pharmacologically active agents. The presence of the iodine atom allows for various cross-coupling reactions, further expanding its synthetic utility.

References

"Methyl 3-amino-4-iodobenzoate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 3-amino-4-iodobenzoate, a key intermediate in organic and medicinal chemistry.

Core Compound Data

This compound is an aromatic organic compound notable for its trifunctional structure, incorporating an amine, an iodine atom, and a methyl ester on a benzene ring. These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 277.06 g/mol | [1][2][3] |

| Molecular Formula | C₈H₈INO₂ | [3] |

| CAS Number | 412947-54-7 | [1][2][3] |

| Physical Form | Pale-yellow to Yellow to Brown Solid | [4] |

| Purity | Typically ≥96-98% | [4][5] |

| Melting Point | 130.0-140.0 °C | [5] |

| IUPAC Name | This compound | [4] |

Synthesis of this compound: Experimental Protocol

The following is a detailed two-step protocol for the synthesis of this compound, commencing from Methyl 4-iodobenzoate. This procedure involves an initial nitration of the aromatic ring followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in a sulfuric acid solution at 0 °C.

-

Nitration: Slowly add concentrated nitric acid (1.43 mL) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours, then warm it to 40°C and continue the reaction for an additional hour.[1]

-

Work-up: Pour the resulting orange solution into 100 g of ice and add 200 mL of ethyl acetate. Shake the mixture for 30 minutes and then filter. Separate the organic and aqueous phases.

-

Extraction: Extract the aqueous phase again with 200 mL of ethyl acetate.

-

Purification: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate it under reduced pressure. Purify the resulting residue using silica gel column chromatography to yield Methyl 4-iodo-3-nitrobenzoate as a yellow solid.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixed solution of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).

-

Reduction: Add iron powder (3.6 g, 65.0 mmol) to the solution and heat the reaction mixture for 1 hour.[1]

-

Filtration: After the reaction is complete, filter the mixture through a silica pad and wash the filter cake with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Work-up and Extraction: Dilute the residue with a potassium carbonate solution and extract it with ethyl acetate.

-

Final Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.

References

An In-Depth Technical Guide to Methyl 3-amino-4-iodobenzoate

Introduction

Methyl 3-amino-4-iodobenzoate is an important organic compound widely utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its aromatic structure, featuring a benzoate moiety substituted with both an amino group and an iodine atom, makes it a versatile building block in organic chemistry. The presence of the amino group allows for various reactions like nucleophilic substitutions, while the iodine substituent enhances reactivity and facilitates further functionalization through coupling reactions.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical and Structural Data

The structural and physical properties of this compound are summarized below. This data is critical for its application in experimental settings, ensuring proper handling, storage, and reaction design.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][4][5][] |

| Synonyms | 3-Amino-4-iodobenzoic acid methyl ester | [2][3][7] |

| CAS Number | 412947-54-7 | [1][4][5][8] |

| Molecular Formula | C₈H₈INO₂ | [5][8] |

| Molecular Weight | 277.06 g/mol | [2][7][8] |

| Appearance | Pale-yellow to yellow or brown solid powder | [4][5] |

| Melting Point | 130.0 - 140.0 °C | [5] |

| Solubility | Slightly soluble in water | [1][2] |

| Purity | ≥96-97% | [3][5][8] |

| InChI Key | WJEBNIVVLJEIKE-UHFFFAOYSA-N | [2][4][5] |

| SMILES | COC(=O)C1=CC(N)=C(I)C=C1 | [2][5] |

| Storage | Refrigerator, store in dark, light-sensitive | [2][4] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the nitration of a precursor followed by reduction. The detailed protocol is outlined below.

Objective: To synthesize this compound from Methyl 4-iodobenzoate.

Materials:

-

Methyl 4-iodobenzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ethyl acetate

-

Potassium carbonate solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Nitration:

-

Dissolve Methyl 4-iodobenzoate (20.0 mmol, 5.24 g) in sulfuric acid at 0 °C.

-

Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Increase the temperature to 40°C and continue the reaction for an additional hour.

-

Pour the resulting orange solution into 100 g of ice.

-

Add 200 mL of ethyl acetate, shake for 30 minutes, and filter the mixture.

-

Separate the organic and aqueous phases. Extract the aqueous phase again with 200 mL of ethyl acetate.

-

-

Reduction and Isolation:

-

The subsequent reduction step (details not fully specified in the source) is performed. Following the reduction, the mixture is filtered through a silica pad.

-

Wash the filter cake with ethanol and concentrate the filtrate under reduced pressure.

-

Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the final product.

-

Yield: This protocol results in this compound as a white solid with a reported yield of 88% (1.6 g).[1]

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a two-stage process: nitration followed by reduction. The workflow diagram below illustrates the transformation of the starting material through a key intermediate to the final product.

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is amenable to further modification, making it a valuable building block for creating novel compounds with potential biological activity.[3] For instance, related iodobenzoate derivatives are used in the development of radiohalogenation agents for labeling proteins and monoclonal antibodies, which is a key technique in cancer research and therapy.[9] The Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is frequently employed with iodo-substituted compounds like this, highlighting its utility in constructing complex molecular frameworks.[10]

References

- 1. This compound | 412947-54-7 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 412947-54-7 [sigmaaldrich.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of Methyl 3-amino-4-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the analysis of Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7). This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure.

Note on Data Availability: As of the compilation of this guide, specific, verified spectroscopic datasets for this compound were not publicly available. The data presented below is for the closely related isomer, Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1), and is included for illustrative and comparative purposes. Researchers should acquire and verify data on their own samples of this compound.

Spectroscopic Data Summary (for Methyl 4-amino-3-iodobenzoate)

The following tables summarize the key spectroscopic data points for the isomer Methyl 4-amino-3-iodobenzoate, sourced from public databases.[1]

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

(Note: While a ¹H NMR spectrum is available from Sigma-Aldrich via PubChem, the specific peak assignments are not provided in the database.)[1]

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

(Note: A ¹³C NMR spectrum is available via PubChem, but specific peak assignments are not provided.)[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

(Note: An ATR-IR spectrum is available from Aldrich via PubChem, but a peak table is not provided.)[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 277.06 | Molecular Ion [M]⁺ (Calculated) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Typical experiments include standard proton, carbon, and potentially 2D experiments like COSY and HSQC for more detailed structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.

-

Acquisition: Collect the FTIR spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationships in NMR-based structure elucidation.

Caption: General Workflow for Spectroscopic Analysis.

Caption: NMR-Based Structure Elucidation Logic.

References

An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-4-iodobenzoate, an important intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] While specific quantitative solubility data is not extensively documented in publicly available literature, this document compiles qualitative solubility information and outlines detailed experimental protocols for its determination.

Qualitative Solubility Profile

Based on available data, this compound, a yellow to brown solid[3], exhibits solubility in a range of common organic solvents. It is reported to be slightly soluble in water.[1][3][4][5] The compound's utility in various synthetic procedures provides further insight into its solubility. For instance, it has been used in reactions where it is dissolved in dichloromethane and in a mixture of anhydrous ethanol and glacial acetic acid.[1][3] Furthermore, its synthesis involves extraction with ethyl acetate, indicating its solubility in this solvent.[1][3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility | Reference / Indication |

| Protic Solvents | Water | Slightly Soluble | [1][3][4][5] |

| Ethanol | Soluble | Indicated by its use in a reaction mixture.[3] | |

| Methanol | Soluble | Indicated by its structural similarity to other soluble esters. | |

| Glacial Acetic Acid | Soluble | Used as a solvent in a reaction mixture.[3] | |

| Aprotic Solvents | Dichloromethane | Soluble | Used as a reaction solvent.[1] |

| Ethyl Acetate | Soluble | Used as an extraction solvent during synthesis.[1][3] | |

| Diethyl Ether | Soluble | General solubility in ethers is reported. | |

| Acetone | Soluble | General solubility in ketones is reported. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent. |

Experimental Protocol for Determining Quantitative Solubility

To ascertain the precise solubility of this compound in various organic solvents, the following gravimetric method, a common and reliable "excess solid" technique, is recommended.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed (tared) evaporating dish or vial. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has fully evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dry solute on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial tare weight of the dish or vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of aliquot (L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate a logical workflow for solubility testing and the synthetic pathway for this compound.

References

- 1. This compound | 412947-54-7 [chemicalbook.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS#: 412947-54-7 [m.chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of "Methyl 3-amino-4-iodobenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4-iodobenzoate, a key intermediate in organic synthesis with applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and outlines its chemical structure and reactivity.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a pale-yellow to brown powder.[2] It is slightly soluble in water.[1] The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₂ | [1][2][3][4] |

| Molecular Weight | 277.06 g/mol | [3][4] |

| Melting Point | 130-140 °C | [2] |

| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [5] |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | Pale-yellow to Yellow to Brown Solid | [2] |

| Solubility | Slightly soluble in water | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 412947-54-7 | [1][2] |

| InChI Key | WJEBNIVVLJEIKE-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC(N)=C(I)C=C1 | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of Methyl 4-iodobenzoate followed by reduction of the nitro group. The following is a detailed methodology based on established procedures.[1]

Materials:

-

Methyl 4-iodobenzoate

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ethyl Acetate

-

Potassium Carbonate solution

-

Brine

-

Sodium Sulfate

-

Dichloromethane

-

Trifluoroacetic Anhydride

Procedure:

-

Nitration:

-

Dissolve Methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in sulfuric acid solution at 0 °C.

-

Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Warm the mixture to 40°C and continue the reaction for 1 hour.

-

Pour the resulting orange solution into ice (e.g., 100 g).

-

Add ethyl acetate (e.g., 200 mL), shake for 30 minutes, and filter.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate (e.g., 200 mL).

-

-

Work-up and Reduction (Implied from the procedure for a similar compound):

-

Note: The direct reduction step is not explicitly detailed in the provided source for this specific synthesis, but a subsequent step implies the presence of the amino group. The general procedure would involve a reduction of the newly introduced nitro group.

-

-

Purification:

-

Dilute the residue with potassium carbonate solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a white solid.[1]

-

Analytical Methodologies

Gas Chromatography (GC):

Purity assessment of this compound is often performed using gas chromatography.[2] While a specific validated method is not publicly available, a general approach can be outlined. Due to the polar nature of the amino and ester groups, derivatization may be necessary to improve peak shape and thermal stability.

-

Derivatization (Optional but Recommended): Silylation is a common technique for derivatizing compounds with active hydrogens (-NH2, -OH, -COOH) prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. The derivatization reaction typically involves heating the sample with the silylating reagent in an appropriate solvent.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial oven temperature of around 100-150°C, followed by a ramp to a final temperature of 250-300°C.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of aromatic compounds like this compound.

-

Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detector: A UV detector set to a wavelength where the compound has significant absorbance (likely in the 254 nm range) would be appropriate. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification.

-

Injection Volume and Flow Rate: Typically in the range of 5-20 µL and 0.5-1.5 mL/min, respectively.

Chemical Structure and Reactivity

This compound is a substituted benzene ring containing three functional groups: a methyl ester, an amino group, and an iodine atom. The relative positions of these groups influence the chemical reactivity of the molecule. The amino group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The iodine atom can participate in various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 412947-54-7 [chemicalbook.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

The Versatility of Methyl 3-amino-4-iodobenzoate in Modern Organic Synthesis: A Technical Guide

Introduction: Methyl 3-amino-4-iodobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amine, an iodo group, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This trifunctional nature makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The presence of the iodo group, a versatile handle for metal-catalyzed cross-coupling reactions, and the nucleophilic amino group allows for a wide array of chemical transformations, enabling the efficient assembly of novel compounds for drug discovery and materials science.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 412947-54-7 | [1][2][4][5][6] |

| Molecular Formula | C8H8INO2 | [2][5][7] |

| Molecular Weight | 277.06 g/mol | [5][7][8] |

| Melting Point | 130.0 - 140.0 °C | [2] |

| 134 - 136 °C | [3] | |

| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [3] |

| Density | 1.826 ± 0.06 g/cm3 (Predicted) | [3] |

| Appearance | Pale-yellow to Yellow to Brown Solid/Powder | [2][3][4] |

| Solubility | Slightly soluble in water | [1][3][9] |

| Purity | ≥96.0% to 98% (Commercially Available) | [2][4] |

Safety Profile

This compound is classified with the following GHS hazard statements:

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Synthesis of this compound

The compound is typically synthesized via a two-step process starting from Methyl 4-iodobenzoate. The workflow involves nitration followed by reduction of the nitro group.

Experimental Protocol: Synthesis from Methyl 4-iodobenzoate[1][3]

Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate

-

Dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in sulfuric acid at 0 °C in a round-bottom flask.[1][3]

-

Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution while maintaining the temperature at 0 °C.[1][3]

-

Stir the reaction mixture at room temperature for 5 hours, then warm it to 40 °C and continue stirring for an additional hour.[1][3]

-

Pour the resulting orange solution into 100 g of ice.

-

Add ethyl acetate (200 mL), shake the mixture for 30 minutes, and then filter.

-

Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (200 mL).[1][3]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude residue by silica gel column chromatography to yield Methyl 4-iodo-3-nitrobenzoate as a yellow solid (Yield: 33%).[3]

Step 2: Synthesis of this compound

-

Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixture of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).[3]

-

Add iron powder (3.6 g, 65.0 mmol) to the solution.[3]

-

Heat the reaction mixture for 1 hour.[3]

-

Upon completion, filter the mixture through a pad of silica. Wash the filter cake with ethanol.

-

An alternative work-up involves diluting the residue with potassium carbonate solution and extracting with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the final product.[1] (Yield: 88% for this step).[1]

Core Applications in Organic Synthesis

The strategic placement of the iodo and amino groups makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions and a precursor for heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent coupling partner in a variety of transformations.

A. Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. For drug development professionals, the resulting 3-amino-4-arylbenzoic acid scaffold is a key structural motif in many pharmacologically active molecules.[10]

General Experimental Protocol: Suzuki-Miyaura Coupling Note: This is a representative protocol; optimization is often required for specific substrates.[10]

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

-

Add an appropriate degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF).

-

Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylethynyl structures. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Experimental Protocol: Sonogashira Coupling Adapted from general procedures for aryl iodides.[11][12][13]

-

In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

-

To this mixture, add an amine base (e.g., triethylamine or diisopropylamine, 1.5-4.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[11][12]

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-45 °C) overnight or until the starting material is consumed (monitored by TLC).[11][12]

-

After completion, quench the reaction by adding water and extract the mixture with an organic solvent like diethyl ether or ethyl acetate.[11]

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[11]

-

Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the desired alkynylated product.[11]

Synthesis of Heterocyclic Compounds

The amino group of this compound serves as a key nucleophile for constructing various heterocyclic rings, which form the core of many pharmaceuticals.[14][15] While the iodo-substituent can be retained for subsequent functionalization, it can also be removed via reduction if desired. The amino group can participate in cyclization reactions to form quinolines, benzodiazepines, benzothiazoles, and other important scaffolds.[16]

Conclusion

This compound stands out as a strategically designed and versatile raw material for advanced organic synthesis. Its capacity to undergo a variety of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and scientists. The ability to readily introduce new carbon-carbon and carbon-heteroatom bonds, coupled with the potential for subsequent cyclization reactions, provides efficient pathways to novel and complex molecules. This technical guide underscores its significance and provides the foundational protocols necessary for its successful application in the fields of drug development and materials science.

References

- 1. This compound | 412947-54-7 [chemicalbook.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 412947-54-7 [m.chemicalbook.com]

- 4. This compound | 412947-54-7 [sigmaaldrich.com]

- 5. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Methyl 3-amino-4-iodobenzoate

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of this compound, a key intermediate in modern organic synthesis. While a definitive record of its initial discovery is not readily apparent in surveyed literature, the historical development of related chemical syntheses provides a clear pathway to its eventual preparation.

Introduction and Historical Context

This compound is a substituted aromatic compound that has gained significance as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its history is intertwined with the broader development of methods for the iodination of aromatic compounds and the manipulation of substituted benzoic acids, with foundational techniques dating back to the late 19th and early 20th centuries.

The synthesis of iodinated aromatic compounds was an early focus of organic chemistry. For instance, the preparation of p-iodobenzoic acid from p-aminobenzoic acid via a diazotization reaction was a known transformation, with related chemistry being explored as early as 1868. These early methods, while not directly describing the synthesis of this compound, established the fundamental chemical principles necessary for its eventual preparation. The ability to introduce an iodine atom onto a benzene ring and to manipulate amino and carboxyl functional groups were key prerequisites.

While a specific "discovery" paper for this compound is not evident, its utility is highlighted in numerous contemporary patents and research articles, where it serves as a crucial intermediate. A notable example is a 2004 patent describing its synthesis from 3-amino-4-iodobenzoic acid, indicating that the parent acid was likely a known compound at that time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| Appearance | White to off-white or yellow crystalline powder |

| Melting Point | 86-91 °C |

| Boiling Point | 369.6 ± 32.0 °C (Predicted) |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water |

| CAS Number | 412947-54-7 |

Modern Synthetic Protocols

The contemporary synthesis of this compound is typically achieved through the esterification of 3-amino-4-iodobenzoic acid. Below are detailed experimental protocols for the synthesis of the parent acid and its subsequent esterification.

Experimental Protocol 1: Synthesis of 3-Amino-4-iodobenzoic Acid

This protocol outlines a common method for the iodination of 3-aminobenzoic acid.

Materials and Equipment:

-

3-aminobenzoic acid

-

Potassium iodide (KI)

-

Sodium hypochlorite (NaOCl) solution

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzoic acid in an appropriate solvent mixture, such as water and methanol.

-

Add potassium iodide to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add sodium hypochlorite solution as the oxidizing agent.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate).

-

Acidify the mixture with dilute hydrochloric acid to a pH of 3-5 to precipitate the product.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-amino-4-iodobenzoic acid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes the Fischer esterification of 3-amino-4-iodobenzoic acid.

Materials and Equipment:

-

3-amino-4-iodobenzoic acid

-

Methanol (CH₃OH)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-amino-4-iodobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.3 eq) dropwise at 0 °C.[1]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow

The logical flow of the synthesis from a common starting material is illustrated in the following diagram.

References

Methyl 3-amino-4-iodobenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-iodobenzoate is an organic compound utilized as a raw material and intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its aromatic structure, featuring a benzoate moiety substituted with both an amino and an iodine group, makes it a versatile building block for more complex molecules.[1][2] The presence of the iodine substituent, in particular, enhances its reactivity, facilitating further functionalization in chemical syntheses.[1][2] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available safety data sheets and chemical supplier information, to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[3][4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3][4][5][6]

Hazard Pictograms:

-

(GHS07)[6]

Physical and Chemical Properties

While comprehensive experimental data is limited, the following physical and chemical properties have been reported.

| Property | Value | Source(s) |

| Molecular Formula | C8H8INO2 | [1][2][3][4][5][7] |

| Molecular Weight | 277.06 g/mol | [3] |

| Appearance | Pale-yellow to yellow to brown solid/powder | [4][6][7] |

| Melting Point | 134-138°C | [3] |

| 130.0-140.0°C | [2][7] | |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in organic solvents | [1][2] |

| Odor | Not available | [3][4][5] |

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

Acute Effects:

-

Inhalation: May cause respiratory irritation.[3][4][5] Inhalation may lead to irritation of the lungs and respiratory system, and overexposure could result in serious illness.[3]

-

Skin: Causes skin irritation, which may be characterized by itching, scaling, reddening, or occasionally blistering.[3]

-

Eye: Causes serious eye irritation, characterized by redness, watering, and itching.[3]

Chronic Effects: Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available.[3][5]

Quantitative Toxicity Data:

| Metric | Value |

| LD50 (Oral) | Not available |

| LD50 (Dermal) | Not available |

| LC50 (Inhalation) | Not available |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Avoid contact with skin, eyes, and personal clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Do not eat, drink, or smoke when using this product.[4]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]

Storage:

-

Store in a tightly-closed container when not in use.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Keep away from sources of ignition.[3]

-

Store locked up.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3]

-

Skin Protection: Wear protective gloves and clothing. Inspect gloves before use and observe the instructions regarding permeability and breakthrough time provided by the supplier.[4]

-

Respiratory Protection: Use a NIOSH- or CEN-certified respirator when engineering controls are not sufficient to control airborne concentrations.[3]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

General Advice: Immediately remove any clothing contaminated by the product. Move out of the dangerous area. Consult a physician and show this safety data sheet.[3]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3]

Spill and Disposal Considerations

Spill Response:

-

Wear protective equipment and keep unprotected personnel away.

-

Ensure adequate ventilation.

-

Prevent further leak or spill if safe to do so.

-

Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.

-

Do not let the product enter drains, other waterways, or soil.[3]

Disposal:

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant.

-

Consult local, regional, and national regulations for proper disposal.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. The hazard classifications provided are based on data from suppliers and are likely derived from a combination of expert judgment, structure-activity relationships, and/or in-house studies that are not published. In the absence of specific experimental data, it is prudent to handle this compound with the precautions outlined for a substance with its GHS classifications.

Visualized Workflows

The following diagrams illustrate the logical workflows for safe handling and emergency response.

Caption: General laboratory workflow for the safe handling of this compound.

Caption: Logical workflow for responding to an exposure to this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. B25699.06 [thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. 412947-54-7 this compound AKSci W6175 [aksci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound | 412947-54-7 [sigmaaldrich.com]

- 7. 144550-76-5|Methyl 2-amino-4-iodobenzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-4-iodobenzoate (CAS No. 412947-54-7). The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and manufacturing purposes.

Chemical and Physical Properties

This compound is a substituted aromatic ester that serves as a valuable intermediate in various synthetic applications, including pharmaceuticals and materials science.[1] Its stability is paramount to ensure reproducible outcomes in research and development. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 412947-54-7 | [2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [2][3][4] |

| Molecular Weight | 277.06 g/mol | [2][3] |

| Appearance | Pale-yellow to yellow to brown solid/powder | [2][5][6] |

| Melting Point | 130-140 °C | [4][6] |

| Purity | Typically ≥96-98% (by GC) | [2][4][6] |

| Solubility | Slightly soluble in water | [5][7][8] |

| IUPAC Name | This compound | [2][4] |

Stability Profile and Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively published, its chemical structure suggests susceptibility to several degradation pathways common to substituted aminobenzoates and iodo-aromatic compounds.

Key Stability Concerns:

-

Light Sensitivity: The compound is noted to be light-sensitive.[7] Exposure to UV or visible light can induce photodegradation, potentially leading to deiodination or polymerization, resulting in discoloration and the formation of impurities.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would yield 3-amino-4-iodobenzoic acid and methanol. Protic solvents can facilitate this degradation.

-

Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored degradation products.

-

Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures may accelerate both hydrolysis and oxidation, and could potentially lead to decarboxylation, a known degradation pathway for some aminobenzoic acids.

The primary degradation pathways are illustrated in the diagram below.

Caption: A diagram illustrating the primary potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended, summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerator (2-8 °C) | To slow down potential hydrolytic, oxidative, and thermal degradation reactions. | [2][5][9] |

| Light | Protect from light; store in amber or opaque containers. | The compound is light-sensitive; this prevents photodegradation. | [7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation of the amino group. | [5][9] |

| Container | Tightly sealed containers. | To prevent moisture ingress which can lead to hydrolysis and to prevent exposure to air. | [10] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid rapid chemical degradation. | [9] |

A logical workflow for the proper handling and storage of this compound is depicted in the following diagram.

Caption: A recommended workflow for the receiving, storage, and handling of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 80°C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a controlled light source as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

If using LC-MS, characterize the mass of the degradation products to help elucidate their structures.

-

The workflow for this experimental protocol is outlined below.

Caption: A workflow diagram for conducting a forced degradation study on this compound.

Conclusion

The stability of this compound is critical for its effective use in research and development. The primary factors influencing its stability are exposure to light, temperature, moisture, and atmospheric oxygen. By adhering to the recommended storage conditions of refrigeration (2-8 °C) in a tightly sealed, opaque container, preferably under an inert atmosphere, the integrity of the compound can be maintained. For rigorous applications, it is advisable to perform stability testing under forced degradation conditions to understand its specific degradation profile. This guide provides the necessary framework for the proper handling, storage, and stability assessment of this compound.

References

- 1. humiditycontrol.com [humiditycontrol.com]

- 2. benchchem.com [benchchem.com]

- 3. rawsource.com [rawsource.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. Stability testing protocols | PPTX [slideshare.net]

- 6. B25699.06 [thermofisher.com]

- 7. japsonline.com [japsonline.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound CAS#: 412947-54-7 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 3-amino-4-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an attractive substrate for this reaction due to the presence of three key functional groups: an iodo group, which readily participates in the catalytic cycle; an amino group, which can be a key pharmacophore or a handle for further functionalization; and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid.

These application notes summarize typical reaction conditions and provide a detailed protocol for the successful coupling of this compound with various arylboronic acids.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific reaction conditions and the nature of the boronic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | [Yield not explicitly reported, but successful coupling implied in synthetic schemes of various patents] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | [General conditions, yield will vary] |

| 3 | 3-Thienylboronic acid | [Pd(Amphos)Cl]₂ (2) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | [General conditions, yield will vary] |

| 4 | 4-(Methoxycarbonyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5 eq) | THF/H₂O (5:1) | 80 | 18 | [General conditions, yield will vary] |

Note: Specific yield data for the Suzuki-Miyaura coupling of this compound is not consistently reported in publicly available literature. The conditions presented are based on general protocols for similar substrates and information inferred from synthetic procedures in patents.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, often with water)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol for Sonogashira coupling with "Methyl 3-amino-4-iodobenzoate"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] Methyl 3-amino-4-iodobenzoate is a valuable building block in medicinal chemistry and materials science. Its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with significant potential. This document provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper catalysts. The reaction mechanism is generally understood to involve two interconnected cycles:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Room Temp. | 12 | 97 | [2] |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | THF | 60 | 8 | Est. >90 | General Protocol |

| 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | DMF | 80 | 12 | Est. >85 | General Protocol |

| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile | 50 | 16 | Est. >90 | General Protocol |

Note: "Est." denotes estimated yields based on general protocols for similar substrates, as specific literature data for these combinations with this compound was not found.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., (trimethylsilyl)acetylene, phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous base (e.g., triethylamine (Et₃N), diisopropylamine)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Detailed Experimental Procedure (Copper-Cocatalyzed)

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

-

Addition of Reagents:

-

Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe.

-

Add the anhydrous amine base (e.g., triethylamine, 2-3 equiv) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the substrates and catalyst).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols: The Heck Reaction of Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals